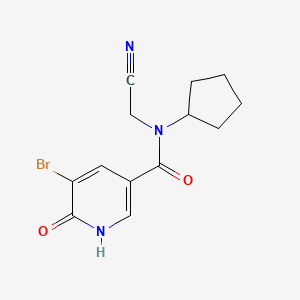

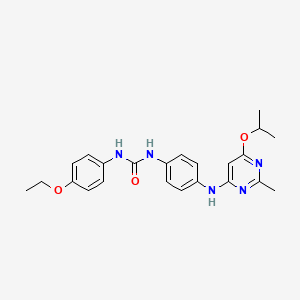

![molecular formula C20H15ClN4O2 B2553215 2-(4-chlorophenoxy)-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide CAS No. 862811-38-9](/img/structure/B2553215.png)

2-(4-chlorophenoxy)-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(4-chlorophenoxy)-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide” is a complex organic compound. It contains an imidazo[1,2-a]pyrimidine core, which is a type of nitrogen-containing heterocycle . These types of structures are found in many biologically active compounds and are important in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidines has been the subject of many studies . Various methodologies have been developed, including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . The specific synthesis route for “2-(4-chlorophenoxy)-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide” would depend on the starting materials and the specific conditions used.

Molecular Structure Analysis

The molecular structure of “2-(4-chlorophenoxy)-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide” would be characterized by the presence of an imidazo[1,2-a]pyrimidine ring, a phenyl ring, and a chlorophenoxy group . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.

Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines can undergo a variety of chemical reactions . They can be functionalized via radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The specific reactions that “2-(4-chlorophenoxy)-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide” can undergo would depend on its exact structure and the reaction conditions.

Scientific Research Applications

- Application : Compound I-11, derived from imidazo[1,2-a]pyridine, has shown potent activity against KRAS G12C-mutated NCI-H358 cells. It serves as a lead compound for treating intractable cancers .

- In Vivo Efficacy : Compounds 10b and 10c demonstrated significant tumor growth inhibition in Colo-205 and U87MG xenograft models, with manageable toxicities .

- Strategy : Direct functionalization of this scaffold is an efficient approach for constructing imidazo[1,2-a]pyridine derivatives .

- Drug Design : These moieties are essential components in the design of drugs targeting specific biological pathways .

Anticancer Agents

Drug Candidates for Cancer Therapy

Functionalization in Organic Synthesis

Binding with Biological Systems

Neurological Disorders Research

Mechanism of Action

Target of Action

The compound contains an imidazo[1,2-a]pyrimidine moiety . Compounds with this moiety have been found to have various biological activities and can act as inhibitors for different targets. For example, some imidazo[1,2-a]pyrimidine derivatives have been discovered as CDK4/6 inhibitors .

Biochemical Pathways

If it acts as a cdk4/6 inhibitor, it could affect cell cycle regulation .

Result of Action

If it acts as a cdk4/6 inhibitor, it could potentially stop the proliferation of cancer cells .

Future Directions

properties

IUPAC Name |

2-(4-chlorophenoxy)-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN4O2/c21-15-4-8-17(9-5-15)27-13-19(26)23-16-6-2-14(3-7-16)18-12-25-11-1-10-22-20(25)24-18/h1-12H,13H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMGAZIQSJZFNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2N=C1)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenoxy)-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

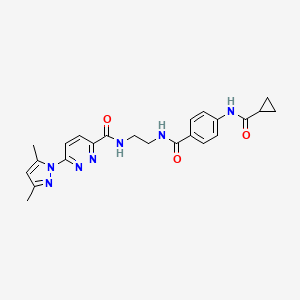

![2-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}acetic acid](/img/structure/B2553133.png)

![5-chloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2553134.png)

![2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2553136.png)

![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2553137.png)

![[(E)-3-methoxy-3-oxoprop-1-enyl] 4-tert-butylbenzoate](/img/structure/B2553138.png)

![[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2553141.png)

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2553142.png)

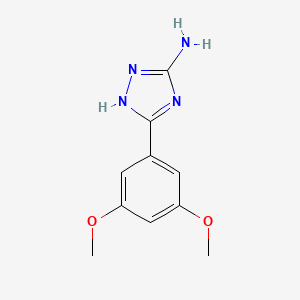

![{2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methylphenyl)amine](/img/structure/B2553144.png)

![(2E)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2553146.png)